4-(3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)morpholine
Overview
Description
4-(3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)morpholine is an organic compound that features a morpholine ring attached to a benzyl group, which is further substituted with a fluoro group and a dioxaborolane moiety
Mechanism of Action
Target of Action
Boronic acid esters, such as this compound, are generally used in metal-catalyzed carbon-carbon bond formation reactions like the suzuki–miyaura reaction .
Mode of Action
The compound, being a boronic acid ester, is likely to participate in the Suzuki–Miyaura cross-coupling reaction . This reaction involves the coupling of an organoboron compound (like our compound) with a halide or pseudo-halide using a palladium catalyst. The boronic ester acts as a nucleophile, transferring an organic group to the palladium catalyst .
Biochemical Pathways
The Suzuki–Miyaura reaction is a key biochemical pathway that this compound is involved in. This reaction is widely used in organic chemistry to form carbon-carbon bonds, which are fundamental in the synthesis of many organic compounds .
Pharmacokinetics
It’s important to note that the susceptibility to hydrolysis of phenylboronic pinacol esters is considerably accelerated at physiological ph . This could potentially affect the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties.
Result of Action
The result of the compound’s action would be the formation of a new carbon-carbon bond via the Suzuki–Miyaura reaction . This can lead to the synthesis of various organic compounds, depending on the halide or pseudo-halide used in the reaction.
Action Environment
Environmental factors such as pH can significantly influence the action, efficacy, and stability of this compound. As mentioned earlier, the hydrolysis of phenylboronic pinacol esters is considerably accelerated at physiological pH . This could potentially affect the compound’s stability and efficacy in physiological environments.
Biochemical Analysis
Biochemical Properties
4-(3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)morpholine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, often acting as a ligand or inhibitor. For instance, the boron-containing dioxaborolane group can form reversible covalent bonds with hydroxyl and amino groups in proteins, influencing enzyme activity and protein function. This compound has been shown to interact with enzymes such as serine hydrolases and proteases, modulating their activity through covalent bonding with active site residues .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can inhibit specific signaling pathways by binding to key proteins involved in signal transduction, thereby altering downstream gene expression and metabolic activities. Studies have shown that it can affect the proliferation and differentiation of certain cell types, including cancer cells, by disrupting normal cellular signaling .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to biomolecules such as enzymes and receptors, either inhibiting or activating their function. The boron atom in the dioxaborolane group forms reversible covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition or activation. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular responses .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially in the presence of moisture or light. Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of enzyme activity and persistent changes in gene expression, which may have implications for its use in therapeutic applications .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At low doses, it can selectively inhibit target enzymes and modulate cellular processes without causing significant toxicity. At higher doses, this compound can exhibit toxic effects, including cellular damage and organ toxicity. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without adverse outcomes .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. This compound can undergo biotransformation through oxidation, reduction, and conjugation reactions, leading to the formation of metabolites that are excreted via renal or hepatic pathways. The presence of the boron-containing dioxaborolane group can influence its metabolic stability and the rate of clearance .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by transporter proteins, and it can bind to intracellular proteins that facilitate its localization and accumulation in specific cellular compartments. The distribution of this compound within tissues can vary, with higher concentrations observed in organs involved in metabolism and excretion .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. This compound can be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, where it exerts its biochemical effects. The presence of specific targeting sequences or modifications can enhance its localization to these compartments, thereby influencing its activity and function .
Preparation Methods
The synthesis of 4-(3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)morpholine typically involves multi-step organic reactions. One common method includes the reaction of 3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl bromide with morpholine under suitable conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
4-(3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)morpholine can undergo various chemical reactions, including:
Substitution Reactions: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the boron atom.
Coupling Reactions: The dioxaborolane moiety can engage in Suzuki-Miyaura cross-coupling reactions with aryl halides to form biaryl compounds[][2].
Common reagents for these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)morpholine has several scientific research applications:
Biology: The compound can be used in the development of fluorescent probes and imaging agents due to its unique structural features.
Medicine: Research is ongoing into its potential use in drug development, particularly in targeting specific biological pathways.
Industry: It serves as an intermediate in the synthesis of various industrial chemicals and materials.
Comparison with Similar Compounds
Similar compounds to 4-(3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)morpholine include:
3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol: This compound shares the dioxaborolane and fluoro substituents but differs in the functional group attached to the benzyl moiety.
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde: Similar in structure but with an aldehyde group instead of a morpholine ring.
Properties
IUPAC Name |
4-[[3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]morpholine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25BFNO3/c1-16(2)17(3,4)23-18(22-16)14-6-5-13(11-15(14)19)12-20-7-9-21-10-8-20/h5-6,11H,7-10,12H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWJRSQOUYHDWKV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)CN3CCOCC3)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25BFNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80682383 | |
Record name | 4-{[3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80682383 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
897016-97-6 | |
Record name | 4-{[3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80682383 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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